8-Thia-2-azaspiro[4.5]decane
Overview
Description
8-Thia-2-azaspiro[4.5]decane is a chemical compound with the molecular formula C8H15NS . It belongs to the class of organic compounds known as azaspirodecane derivatives .
Synthesis Analysis
The synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane has been described in the literature . Key steps include the addition of prenyl magnesium bromide to a 4-methoxybenzylimine without reversal of stereochemistry and the iodine-initiated aminocyclization to form the azaspirocycle .Molecular Structure Analysis
The molecular structure of 8-Thia-2-azaspiro[4.5]decane is characterized by a bicyclic heterocycle containing a sulfur atom and a nitrogen atom in its ring system . The InChI code for this compound is 1S/C8H15NS/c1-4-9-7-8(1)2-5-10-6-3-8/h9H,1-7H2 .Physical And Chemical Properties Analysis
8-Thia-2-azaspiro[4.5]decane has a molecular weight of 157.28 g/mol . It has a topological polar surface area of 37.3 Ų and a complexity of 118 . The compound is a liquid at room temperature .Scientific Research Applications
Synthesis of Biologically Active Compounds
8-Thia-2-azaspiro[4.5]decane has been used in the synthesis of new biologically active compounds . This synthesis was developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .
Anticancer Activity
New 1-thia-4-azaspiro[4.5]decane derivatives have been synthesized and studied for their anticancer activity . These compounds showed moderate to high inhibition activities against HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) cell lines .
Building Block in Drug Synthesis
8-Thia-2-azaspiro[4.5]decane can be used as a building block in the synthesis of bioactive compounds and drugs. This makes it a valuable compound in pharmaceutical chemistry.
Ligand in Catalyst Synthesis
This compound can also be used as a ligand in the synthesis of catalysts for chemical reactions. This expands its applications to the field of catalysis.
Probe in Fluorescence Imaging Studies
8-Thia-2-azaspiro[4.5]decane can be used as a probe in fluorescence imaging studies. This can have implications in the fields of biology and medicine, particularly in the study of cellular processes.
Synthesis of Spirotetramat
8-Thia-2-azaspiro[4.5]decane is a key intermediate in the synthesis of spirotetramat, a pesticide used to control sucking insects . This highlights its importance in the field of agrochemicals.
Safety and Hazards
The safety information for 8-Thia-2-azaspiro[4.5]decane indicates that it may be harmful if swallowed or in contact with skin . It may cause eye irritation and may be harmful if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Mechanism of Action
- Role : These targets may include enzymes, receptors, or other proteins involved in cellular processes. Unfortunately, specific information about the primary targets of compound 5 is not readily available in the literature .
- Resulting Changes : Upon binding, it may modulate enzymatic activity, signal transduction pathways, or gene expression. However, detailed mechanistic studies are lacking .
- Downstream Effects : Without specific data, we can’t pinpoint exact pathways. Further research is needed to elucidate these details .
- Cellular Effects : It could affect cell growth, apoptosis, or differentiation. Again, specific data are scarce .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
properties
IUPAC Name |
8-thia-2-azaspiro[4.5]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS/c1-4-9-7-8(1)2-5-10-6-3-8/h9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKPMOVNSJXQQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCSCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308597 | |
Record name | 8-Thia-2-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
310-94-1 | |
Record name | 8-Thia-2-azaspiro[4.5]decane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=310-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Thia-2-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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